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Get Quote

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, a

metabolic pathway responsible for the detoxification of ammonia in the liver. The quantification
of plasma ornithine levels is paramount in the diagnosis and monitoring of several inherited
metabolic disorders, most notably urea cycle defects (UCDs) such as ornithine
transcarbamylase (OTC) deficiency. In patients with OTC deficiency, impaired conversion of
ornithine leads to its accumulation, resulting in hyperammonemia, a life-threatening condition.
Accurate and precise measurement of ornithine is therefore essential for early diagnosis,
dietary management, and therapeutic monitoring.

Beyond inherited metabolic diseases, ornithine concentrations in plasma are of significant
interest in various research domains. It plays a role in polyamine biosynthesis, which is crucial
for cell growth and proliferation, and has been implicated in oncology research. Furthermore, its
involvement in nitric oxide synthesis and collagen production makes it a relevant biomarker in
studies related to cardiovascular health and wound healing.

This application note provides a detailed, validated protocol for the robust and accurate
guantification of ornithine in human plasma using a stable isotope-labeled internal standard, L-
Ornithine-1,2-13C2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-
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MS/MS). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the
analyte of interest and experiences similar ionization effects, thereby correcting for matrix
effects and variations in sample preparation and instrument response. This ensures the highest
degree of accuracy and precision, which is indispensable for clinical diagnostics and advanced
research.

Materials and Reagents

Reagent/Material Supplier Grade Notes
L-Ornithine ) )
) Sigma-Aldrich >99% (HPLC) Analyte standard
hydrochloride
L-Ornithine-1,2-13C2 Cambridge Isotope
) ] ] 99 atom % 13C Internal Standard (IS)
dihydrochloride Laboratories, Inc.
For protein
Acetonitrile (ACN) Fisher Scientific LC-MS Grade precipitation and
mobile phase
] S For stock solution
Methanol (MeOH) Fisher Scientific LC-MS Grade ]
preparation
Formic Acid (FA) Thermo Scientific LC-MS Grade Mobile phase modifier
Millipore Milli-Q For mobile phase and
Water, Ultra-pure 18.2 MQ-cm )
system standard preparation

For calibration
Human Plasma

BiolVT Pooled, Normal standards and quality
(K2EDTA)
controls
1.5 mL Polypropylene For sample
] ) Eppendorf )
Microcentrifuge Tubes preparation
i Polypropylene or
Autosampler Vials Waters

Glass

Experimental Protocols
Preparation of Stock and Working Solutions
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Rationale: The accurate preparation of stock and working solutions is fundamental to the entire
quantitative assay. Using high-purity standards and precise dilutions minimizes systematic
errors. Methanol is often chosen for initial stock solutions due to the good solubility of amino
acids. Subsequent dilutions into the mobile phase or a surrogate matrix improve compatibility
with the analytical system.

Protocol:

e L-Ornithine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Ornithine
hydrochloride and dissolve it in 10 mL of 50% (v/v) methanol in a volumetric flask.

e L-Ornithine-1,2-13C2 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh
approximately 1 mg of L-Ornithine-1,2-13C2 dihydrochloride and dissolve it in 1 mL of 50%
(v/v) methanol.

e L-Ornithine Working Solutions: Prepare a series of working solutions by serially diluting the
L-Ornithine stock solution with 50% (v/v) methanol to create concentrations for the
calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 pg/mL).

« Internal Standard Working Solution (10 pg/mL): Dilute the L-Ornithine-1,2-13C2 stock
solution with 50% (v/v) methanol to a final concentration of 10 pg/mL.

Sample Preparation: Protein Precipitation

Rationale: Plasma is a complex matrix containing high concentrations of proteins that can
interfere with the analysis by fouling the LC column and ion source. Protein precipitation is a
rapid and effective method for sample cleanup. Acetonitrile is a common choice as it efficiently
denatures and precipitates proteins while being compatible with reversed-phase
chromatography. The internal standard is added prior to precipitation to account for any analyte
loss during this process.

Protocol:

e Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown
sample.

o Pipette 50 L of plasma (or blank matrix for standards) into the appropriately labeled tubes.
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Add 10 pL of the appropriate L-Ornithine working solution to the calibration standards. For
QCs and unknown samples, add 10 pL of 50% (v/v) methanol.

To all tubes, add 10 pL of the 10 pg/mL Internal Standard working solution.

Add 200 pL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 150 uL of the supernatant to an autosampler vial.

Inject 5-10 pL into the LC-MS/MS system.
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4 )

Sample Preparation Workflow

50 pL Plasma Sample

'

Add 10 pL L-Ornithine-1,2-13C2 (1S)

Add 200 pL Ice-Cold ACN

(Protein Precipitation)

Vortex (1 min)

Centrifuge (14,000 x g, 10 min, 4°C)

Transfer 150 pL Supernatant

Click to download full resolution via product page

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions
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Rationale: The choice of chromatographic conditions is crucial for separating ornithine from
other endogenous plasma components, particularly isomers like arginine, which can cause
interference. A reversed-phase C18 column is suitable for retaining and separating these polar
molecules. The use of a gradient elution with an acidic mobile phase (formic acid) ensures
good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring
specific precursor-to-product ion transitions for both the analyte and the internal standard.

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent

Waters ACQUITY UPLC BEH C18, 1.7 um, 2.1
Column

X 100 mm

Column Temperature

40°C

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Flow Rate

0.4 mL/min

Injection Volume

5L

0-0.5 min (2% B), 0.5-2.5 min (2-50% B), 2.5-

Gradient 3.0 min (50-95% B), 3.0-3.5 min (95% B), 3.6-
5.0 min (2% B)
MS System Sciex Triple Quad 6500+ or equivalent

lonization Mode

Electrospray lonization (ESI), Positive

lon Source Temperature 550°C
Curtain Gas 35 psi
lonSpray Voltage 5500 V

MRM Transitions

See table below
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Collision Energy
Compound Precursor lon (m/z) Product lon (m/z)

(eV)
L-Ornithine 133.1 70.1 25
L-Ornithine-1,2-13C2
135.1 72.1 25

(1S)

Method Validation

Rationale: A rigorous method validation is required to ensure that the analytical method is
reliable, reproducible, and fit for its intended purpose. The validation parameters outlined below
are based on guidelines from the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA).

Linearity and Range

A calibration curve was prepared by spiking known concentrations of L-Ornithine into a
surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to cover the expected
clinical range. The curve was constructed by plotting the peak area ratio (Analyte/IS) against

the nominal concentration.

Parameter Result Acceptance Criteria

Covers expected physiological

Calibration Range 1-200 uM )

and pathological ranges
Regression Model Linear, 1/x2 weighting
Correlation Coefficient (r2) >0.995 =>0.99

Accuracy and Precision

Accuracy (closeness to the true value) and precision (reproducibility) were assessed by
analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low
QC, Mid QC, and High QC.
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_ Intra-day Inter-day

Nominal Conc. o o Accuracy (%
QC Level Precision Precision )

(M) Bias)

(%CV) (%CV)

LLOQ 1 <15% <15% +20%
Low QC 3 <15% <15% +15%
Mid QC 50 <15% <15% +15%
High QC 150 <15% <15% +15%

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the response of ornithine in post-extraction
spiked plasma samples to the response in a neat solution. Recovery was determined by
comparing the response in pre-extraction spiked samples to post-extraction spiked samples.

Parameter Result Acceptance Criteria

Matrix Factor 0.95-1.05 Consistent and reproducible

Extraction Recovery >85% Consistent and reproducible
Stability

The stability of ornithine in plasma was assessed under various storage and handling
conditions to ensure sample integrity.

Condition Duration Result Acceptance Criteria
Bench-top (Room +15% of initial

4 hours Stable )
Temp) concentration

+15% of initial
Freeze-Thaw Cycles 3 cycles (-80°C to RT)  Stable )
concentration

+15% of initial
Long-term Storage 30 days at -80°C Stable )
concentration
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Data Analysis and Quantification

o Peak Integration: The chromatographic peaks for ornithine and its internal standard are
integrated using the instrument's software (e.g., Sciex OS, MassLynx).

» Calibration Curve Generation: A calibration curve is generated by performing a linear
regression of the peak area ratios (ornithine/L-Ornithine-1,2-13C2) versus the known
concentrations of the calibration standards. A weighting factor of 1/x2 is typically used to
ensure accuracy at the lower end of the curve.

e Quantification of Unknowns: The concentration of ornithine in unknown samples is calculated
from their measured peak area ratios using the regression equation from the calibration
curve.

Data Analysis Pathway

Acquire Raw Data
(Peak Areas for Analyte & IS)

:

Calculate Peak Area Ratio
(Analyte / IS)

Generate Calibration Curve

(Ratio vs. Concentration)

Apply Linear Regression (1/x? weighting)

Calculate Unknown Concentration

Click to download full resolution via product page
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Caption: Logical flow for data analysis and quantification.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the
guantification of ornithine in human plasma. The use of the stable isotope-labeled internal
standard, L-Ornithine-1,2-13C2, ensures high accuracy and precision by correcting for matrix
effects and procedural variability. The described protocol, including sample preparation,
chromatographic separation, mass spectrometric detection, and comprehensive validation,
demonstrates its suitability for both clinical diagnostic applications and diverse research
settings. This method provides a reliable tool for researchers and clinicians investigating urea
cycle disorders and other metabolic pathways involving ornithine.
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research-significance-of-ornithine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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